1-(4-chlorobenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole
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Overview
Description
The compound “1-(4-chlorobenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole” is a complex organic molecule. It contains an imidazole ring, which is a five-membered planar ring of two nitrogen atoms and three carbon atoms at the 1 and 2 positions . The molecule also contains a chlorobenzyl group and a methylsulfonyl group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, imidazoles can generally be synthesized using the Debus-Radziszewski imidazole synthesis . This involves the condensation of glyoxal, formaldehyde, and primary amine .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an imidazole ring, a benzyl group substituted with a chlorine atom, and a sulfonyl group substituted with a methyl group .Chemical Reactions Analysis
Imidazoles are known to participate in various chemical reactions. They can act as both nucleophiles and electrophiles, and are often used in the synthesis of various pharmaceuticals .Scientific Research Applications
Catalytic Applications in Organic Synthesis
1-(4-chlorobenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole and related imidazole derivatives have shown significant utility in organic synthesis, particularly in the synthesis of tetrasubstituted imidazoles. For example, novel ionic liquids like 1,3-disulfonic acid imidazolium hydrogen sulfate have been efficiently utilized as catalysts for the synthesis of 1,2,4,5-tetrasubstituted imidazoles through one-pot multi-component condensation reactions under solvent-free conditions. This demonstrates the versatility of imidazole derivatives in facilitating complex organic reactions, contributing to greener and more efficient synthesis protocols (Zolfigol et al., 2013).
Advancements in Catalysis
Further advancements in the field have introduced other sulfonic acid functionalized imidazolium salts as novel and highly efficient catalytic systems. For instance, combinations of these salts with FeCl3 have shown to be effective in catalyzing the condensation of benzene-1,2-diamine with aromatic aldehydes, using atmospheric air as a green oxidant at room temperature. This highlights the role of imidazole derivatives in developing environmentally friendly catalytic processes that contribute to sustainable chemistry practices (Khazaei et al., 2011).
Organocatalysis and Green Chemistry
Imidazole-based zwitterionic salts have also been recognized for their efficiency as organocatalysts. For instance, 4-(3-methylimidazolium)butane sulfonate has been found to effectively catalyze the regioselective opening of aziridine rings by various nucleophiles. This methodology is not only highly regioselective but also scales well, indicating the potential of imidazole derivatives in facilitating large-scale organic syntheses while adhering to the principles of green chemistry (Ghosal et al., 2016).
Applications in Material Science
In material science, imidazole derivatives have contributed to the development of novel materials. For example, imidazolium salts with various anions have been synthesized to study their effects on mesomorphic properties and ionic conductivities. These studies have paved the way for the design of new materials with potential applications in electronics and energy storage, demonstrating the broad applicability of this compound and its derivatives beyond the realm of organic synthesis (Yoshio et al., 2007).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-2-methylsulfonylbenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O2S/c1-21(19,20)15-17-13-4-2-3-5-14(13)18(15)10-11-6-8-12(16)9-7-11/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEVZTXONWCKGCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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